Methylbenzyloctylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylbenzyloctylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group attached to an amine functional group, with additional methyl and octyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylbenzyloctylamine can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with methylamine and octylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the reaction of benzyl chloride with a mixture of methylamine and octylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methylbenzyloctylamine undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Various substituted amines
Scientific Research Applications
Methylbenzyloctylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methylbenzyloctylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain . The exact pathways and molecular targets can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-Methylbenzylamine
- N-Octylbenzylamine
- N,N-Dimethylbenzylamine
Uniqueness
Methylbenzyloctylamine is unique due to the presence of both methyl and octyl substituents on the amine group. This combination of substituents imparts distinct chemical properties, such as solubility and reactivity, which differentiate it from other similar compounds .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
63991-66-2 |
---|---|
Molecular Formula |
C16H27N |
Molecular Weight |
233.39 g/mol |
IUPAC Name |
N-benzyl-N-methyloctan-1-amine |
InChI |
InChI=1S/C16H27N/c1-3-4-5-6-7-11-14-17(2)15-16-12-9-8-10-13-16/h8-10,12-13H,3-7,11,14-15H2,1-2H3 |
InChI Key |
QWYNLUCESJHDQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.